molecular formula C8H12N2O2 B097573 2-Tert-butyl-4,6-dihydroxypyrimidine CAS No. 18378-79-5

2-Tert-butyl-4,6-dihydroxypyrimidine

Cat. No.: B097573
CAS No.: 18378-79-5
M. Wt: 168.19 g/mol
InChI Key: HRVWBFSYFICPAS-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,6-dihydroxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family It is characterized by the presence of two hydroxyl groups at the 4 and 6 positions and a tert-butyl group at the 2 position of the pyrimidine ring

Mechanism of Action

Target of Action

2-Tert-butyl-4,6-dihydroxypyrimidine, also known as TTBP, is a substituted derivative of the heterocycle pyrimidine . It primarily targets amides, specifically secondary and tertiary amides .

Mode of Action

TTBP serves as an alternative amide activation system for the direct transformation of both secondary and tertiary amides . This means it interacts with its targets (amides) by activating them, which allows for their direct transformation.

Biochemical Pathways

It is known that ttbp is involved in the reductive (di)alkylations, condensations, and bischler-napieralski reactions . These reactions are crucial in organic synthesis, particularly in the creation of complex molecules.

Result of Action

The result of TTBP’s action is the transformation of secondary and tertiary amides. This transformation is achieved through direct activation of the amides, leading to various reactions such as reductive (di)alkylations, condensations, and Bischler-Napieralski reactions . These reactions are fundamental in the synthesis of complex organic compounds.

Biochemical Analysis

Biochemical Properties

2-Tert-butyl-4,6-dihydroxypyrimidine plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleoside transporters, which are essential for the uptake of nucleosides into cells . This interaction can influence the availability of nucleosides for DNA and RNA synthesis, thereby affecting cellular replication and repair processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to altered gene expression and changes in cellular metabolism, impacting cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of the compound have been associated with toxic effects, including cellular damage and altered metabolic processes . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and the levels of various metabolites within the cell . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments . The compound’s distribution can influence its biological activity, as its localization within specific tissues or organelles can determine its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4,6-dihydroxypyrimidine typically involves the reaction of tert-butyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The general reaction conditions include heating the reactants in a solvent such as ethanol or methanol, with a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Tert-butyl-4,6-dihydroxypyrimidine has several scientific research applications:

Comparison with Similar Compounds

    2,4,6-Tri-tert-butylpyrimidine: Similar structure but with an additional tert-butyl group at the 4 position.

    2,6-Di-tert-butylpyridine: Lacks the hydroxyl groups and has a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-Tert-butyl-4,6-dihydroxypyrimidine is unique due to the presence of both hydroxyl groups and a tert-butyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-tert-butyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)7-9-5(11)4-6(12)10-7/h4H,1-3H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWBFSYFICPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355788
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18378-79-5
Record name 2-TERT-BUTYL-4,6-DIHYDROXYPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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